molecular formula C11H14BF3KNO B13470232 Potassium trifluoro(3-(morpholinomethyl)phenyl)borate

Potassium trifluoro(3-(morpholinomethyl)phenyl)borate

Cat. No.: B13470232
M. Wt: 283.14 g/mol
InChI Key: TXNHALBJIZMTHT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of potassium trifluoro(3-(morpholinomethyl)phenyl)borate typically involves the reaction of 3-(morpholinomethyl)phenylboronic acid with potassium fluoride and boron trifluoride. The reaction is carried out under an inert atmosphere to prevent moisture interference, as organotrifluoroborates are sensitive to hydrolysis .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Potassium trifluoro(3-(morpholinomethyl)phenyl)borate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of potassium trifluoro(3-(morpholinomethyl)phenyl)borate primarily involves its role as a boron source in cross-coupling reactions. The compound undergoes transmetalation with palladium catalysts, where the boron atom transfers its organic group to the palladium center. This step is followed by reductive elimination, forming the desired carbon-carbon bond . The morpholinomethyl group enhances the stability and reactivity of the compound, making it a valuable reagent in various chemical transformations .

Comparison with Similar Compounds

Comparison: Potassium trifluoro(3-(morpholinomethyl)phenyl)borate stands out due to the presence of the morpholinomethyl group, which enhances its solubility and reactivity compared to other organotrifluoroborates. This unique feature makes it particularly useful in reactions requiring high reactivity and stability under various conditions .

Properties

Molecular Formula

C11H14BF3KNO

Molecular Weight

283.14 g/mol

IUPAC Name

potassium;trifluoro-[3-(morpholin-4-ylmethyl)phenyl]boranuide

InChI

InChI=1S/C11H14BF3NO.K/c13-12(14,15)11-3-1-2-10(8-11)9-16-4-6-17-7-5-16;/h1-3,8H,4-7,9H2;/q-1;+1

InChI Key

TXNHALBJIZMTHT-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC(=CC=C1)CN2CCOCC2)(F)(F)F.[K+]

Origin of Product

United States

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